molecular formula C21H20FNO3 B11445362 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11445362
M. Wt: 353.4 g/mol
InChI Key: CBTPYBSUPNBRCY-UHFFFAOYSA-N
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Description

The compound 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine core. Its structure includes a 4-fluorobenzyl substituent at position 9 and a propyl group at position 4 (Fig. 1). Such derivatives are synthesized via aminomethylation reactions involving hydroxylated isoflavones, formaldehyde, and amino alcohols, as described in the synthesis of analogous compounds . Fluorine substitution at the benzyl position enhances electronegativity and metabolic stability, while the propyl chain may influence lipophilicity and bioavailability .

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-2-3-15-10-20(24)26-21-17(15)8-9-19-18(21)12-23(13-25-19)11-14-4-6-16(22)7-5-14/h4-10H,2-3,11-13H2,1H3

InChI Key

CBTPYBSUPNBRCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzylamine and a suitable chromene derivative in the presence of a catalyst can yield the desired oxazine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among similar compounds lie in the substituents on the benzyl group (position 9) and the alkyl/aryl groups at position 3. Examples include:

Compound Name Substituent at Position 9 Substituent at Position 4 Molecular Weight (g/mol) Melting Point (°C)
9-(4-Fluorobenzyl)-4-propyl-... (Target) 4-Fluorobenzyl Propyl ~379.4* Not reported
9-(3-Methoxybenzyl)-4-propyl-... 3-Methoxybenzyl Propyl 379.4 Not reported
9-(4-Chlorobenzyl)-2-phenyl-... 4-Chlorobenzyl Phenyl 404.1 171–180
9-(2,4-Dichlorophenyl)-3,4-dimethyl-... 2,4-Dichlorophenyl 3,4-Dimethyl 390.3 Not reported
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-... 4-Fluorobenzyl 4-Methoxyphenyl 417.4 Not reported

*Estimated based on structural similarity to compounds in .

  • Fluorine vs.
  • Propyl vs. Aryl Groups at Position 4 : Propyl chains enhance lipophilicity, while aryl groups (e.g., phenyl, methoxyphenyl) introduce π-π stacking capabilities, affecting binding to hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points : Compounds with bulkier substituents (e.g., 4-chlorobenzyl-phenyl) exhibit higher melting points (171–180°C ) compared to those with shorter alkyl chains (e.g., 137–139°C for 4-hydroxybutyl derivatives ).
  • Spectral Data: NMR: The 4-fluorobenzyl group in the target compound would show characteristic aromatic proton signals near δ 7.2–7.4 ppm (similar to δ 7.33–7.51 ppm in ). IR: Stretching vibrations for C=O (oxazinone) appear at ~1700 cm⁻¹, consistent across analogs .

Biological Activity

The compound 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazine class of compounds, which have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is C21H20FNO3C_{21}H_{20}FNO_3. The presence of the 4-fluorobenzyl group and the oxazine moiety is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have been evaluated against various pathogens. The minimum inhibitory concentrations (MIC) against common bacterial strains such as Staphylococcus aureus and Escherichia coli were determined through in vitro assays.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A50100
Compound B2575
9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-oneTBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the activity of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), key enzymes involved in the inflammatory response. The IC50 values for these activities were found to be promising compared to established anti-inflammatory drugs.

Enzyme TargetIC50 (µM)
Lipoxygenase (5-LOX)0.45 ± 0.11
Soluble Epoxide Hydrolase (sEH)1.39 ± 0.45

These values indicate a potent inhibitory effect on both enzymes, suggesting a potential therapeutic application in treating inflammatory diseases.

The biological activity of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound's structure facilitates binding to active sites on enzymes like LOX and sEH.
  • Modulation of Signaling Pathways : It may also influence cellular signaling pathways involved in inflammation and microbial resistance.

Case Studies

  • In Vitro Study on Inflammatory Response : A study evaluated the effects of the compound on human peripheral blood mononuclear cells (PBMCs). Results showed a significant reduction in pro-inflammatory cytokines upon treatment with varying concentrations of the compound.
  • Antimicrobial Efficacy Assessment : Another study tested the compound against a panel of bacterial strains and demonstrated effectiveness comparable to standard antibiotics.

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